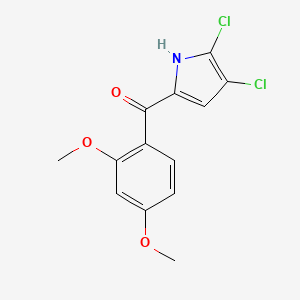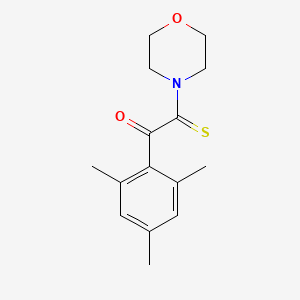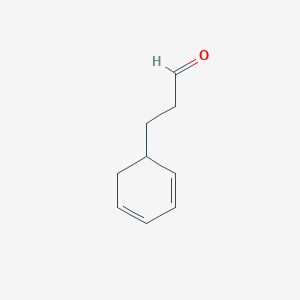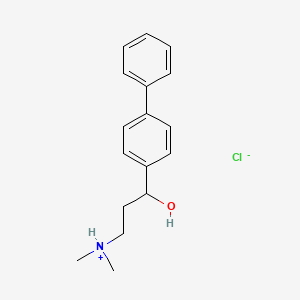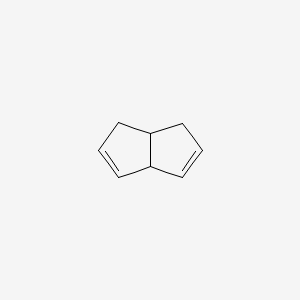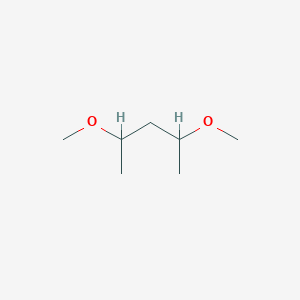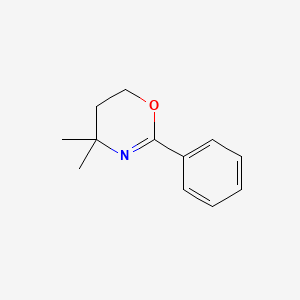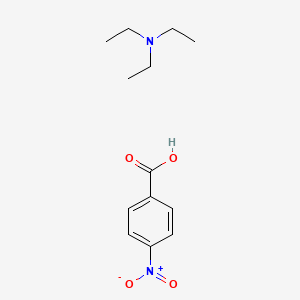
4-Nitrobenzoic acid--N,N-diethylethanamine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobenzoic acid–N,N-diethylethanamine (1/1) is a compound formed by the combination of 4-nitrobenzoic acid and N,N-diethylethanamine in a 1:1 molar ratio. 4-Nitrobenzoic acid is an organic compound with the formula C(_7)H(_5)NO(_4), known for its pale yellow crystalline appearance 4)H({11})N, commonly used as a base in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
4-Nitrobenzoic acid can be synthesized by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent . N,N-diethylethanamine is typically produced by the reaction of ethanol with ammonia in the presence of a catalyst.
Industrial Production Methods
Industrial production of 4-nitrobenzoic acid involves large-scale oxidation processes, often using air or oxygen as the oxidant. N,N-diethylethanamine is produced industrially by the catalytic reaction of ethanol with ammonia, followed by distillation to purify the product.
化学反応の分析
Types of Reactions
4-Nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions.
Oxidation: Further oxidation to form different derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Aminobenzoic acid.
Substitution: Various substituted nitrobenzoic acids.
Oxidation: Derivatives like 4-nitrobenzoyl chloride.
科学的研究の応用
4-Nitrobenzoic acid is used as an intermediate in the synthesis of pharmaceuticals, such as the anesthetic procaine and folic acid . It also participates in the biosynthesis of the antibiotic aureothin . N,N-diethylethanamine is widely used as a base in organic synthesis and as a precursor in the production of various chemicals.
作用機序
The mechanism of action of 4-nitrobenzoic acid involves its conversion to active derivatives, such as 4-aminobenzoic acid, which can then participate in various biochemical pathways. N,N-diethylethanamine acts as a base, neutralizing acids and facilitating nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid without the nitro group.
Nitrobenzene: An aromatic compound with a nitro group but lacking the carboxylic acid functionality.
Anthranilic acid: An aromatic compound with both amino and carboxylic acid groups.
Uniqueness
4-Nitrobenzoic acid is unique due to the presence of both a nitro group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in pharmaceutical synthesis.
特性
CAS番号 |
51694-06-5 |
|---|---|
分子式 |
C13H20N2O4 |
分子量 |
268.31 g/mol |
IUPAC名 |
N,N-diethylethanamine;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H15N/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-4-7(5-2)6-3/h1-4H,(H,9,10);4-6H2,1-3H3 |
InChIキー |
OLBLKTGEFNKFLT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


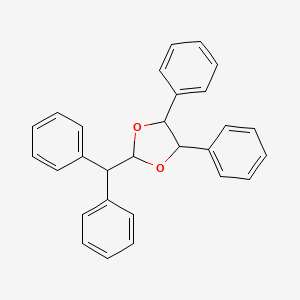
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
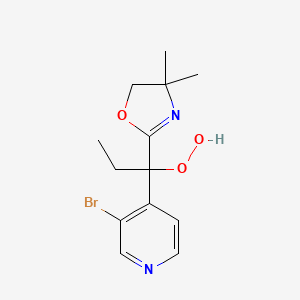
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)

